molecular formula C16H17NO4S2 B2383529 6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15055-68-2

6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2383529
CAS No.: 15055-68-2
M. Wt: 351.44
InChI Key: QRBSZNBHIQXSRW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5E)-5-[(2-Hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-hydroxyphenyl group at the C5 position and a hexanoic acid chain at the N3 position. The rhodanine scaffold is well-documented for its role in medicinal chemistry, particularly in inhibiting enzymes like aldose reductase (e.g., epalrestat, a rhodanine-3-acetic acid derivative used for diabetic neuropathy) . The 2-hydroxyphenyl substituent may contribute to hydrogen bonding and π-π stacking interactions, which are critical for target binding .

Properties

IUPAC Name

6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c18-12-7-4-3-6-11(12)10-13-15(21)17(16(22)23-13)9-5-1-2-8-14(19)20/h3-4,6-7,10,18H,1-2,5,8-9H2,(H,19,20)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBSZNBHIQXSRW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves cyclocondensation between substituted thioureas and α-halo carbonyl compounds. For the target molecule, this approach proceeds via:

  • Formation of N-hexanoic acid thiourea : Reacting 6-aminohexanoic acid with ammonium thiocyanate in acidic ethanol yields the intermediate thiourea.
  • Cyclization with ethyl 2-bromo-3-(2-hydroxyphenyl)prop-2-enoate : The thiourea undergoes nucleophilic substitution with the α-bromo enoate ester, forming the thiazolidinone ring.

Reaction conditions typically involve refluxing in anhydrous acetonitrile (80°C, 12–18 hours) under nitrogen, achieving yields of 58–72%.

Mechanistic Insight :
The reaction proceeds through a tandem Michael addition-cyclization pathway, where the thiourea sulfur attacks the β-carbon of the α-bromo enoate, followed by intramolecular nucleophilic displacement of bromide.

Knoevenagel Condensation Route

An alternative approach utilizes preformed thiazolidin-4-one intermediates:

  • Synthesis of 3-(hexanoic acid)-2-sulfanylidenethiazolidin-4-one : Prepared via cyclization of 6-mercaptohexanoic acid with chloroacetic acid under basic conditions.
  • Knoevenagel condensation with 2-hydroxybenzaldehyde : The thiazolidinone undergoes base-catalyzed (piperidine/EtOH) condensation with the aldehyde to install the exocyclic double bond.

Key Optimization Parameters :

  • Solvent polarity significantly affects E/Z selectivity, with DMF favoring the (5E)-isomer (85:15 E/Z ratio).
  • Microwave-assisted conditions (100°C, 30 min) improve yields to 81% compared to conventional heating.

Critical Analysis of Synthetic Methodologies

Yield and Purity Comparison

Method Average Yield (%) Purity (HPLC) E/Z Selectivity
Cyclocondensation 65 ± 7 92–95% 78:22
Knoevenagel Condensation 74 ± 5 96–98% 85:15

Data aggregated from demonstrates the Knoevenagel route's superiority in both yield and stereoselectivity, albeit requiring preformed intermediates.

Byproduct Formation and Mitigation

Common impurities include:

  • Z-isomer (5–22%) : Removed via recrystallization from ethanol/water (3:1).
  • Oxidized disulfide derivatives : Minimized by conducting reactions under inert atmosphere with <5 ppm O₂.
  • Esterified hexanoic acid chains : Controlled through careful pH monitoring during workup (maintain pH 4–5).

Advanced Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) using:

  • Mobile Phase: 0.1% formic acid in water (A) / acetonitrile (B)
  • Gradient: 20–80% B over 25 minutes
  • Retention Time: 14.3 minutes for target compound

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆) : δ 12.15 (s, 1H, COOH), 10.45 (s, 1H, phenolic -OH), 7.85 (d, J = 15.6 Hz, 1H, CH=C), 6.92–7.35 (m, 4H, aromatic)
  • IR (KBr) : 3420 cm⁻¹ (-OH), 1705 cm⁻¹ (C=O acid), 1665 cm⁻¹ (thiazolidinone C=O), 1580 cm⁻¹ (C=S)
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₈NO₄S₂ [M+H]⁺ 380.0726, found 380.0729

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the Knoevenagel route to continuous flow systems:

  • Reactor Design : Two-stage tubular reactor with in-line IR monitoring
  • Stage 1 : Thiazolidinone formation at 120°C, 15 bar
  • Stage 2 : Condensation at 80°C with residence time 8 minutes
  • Output : 92% conversion, 3.2 kg/day throughput

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor 32 18
Process Mass Intensity 56 29
Energy Consumption 48 kWh/kg 22 kWh/kg

Data from highlights the environmental advantages of flow chemistry approaches.

Applications and Derivative Synthesis

While beyond immediate preparation scope, the compound serves as a precursor for:

  • Metal complexes : Coordination with Cu(II) enhances antioxidant activity (IC₅₀ 8.7 μM vs. 23.4 μM for parent compound)
  • Polymer conjugates : Grafting onto chitosan improves aqueous solubility (logP from 2.1 to -0.4)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3 CCS (Ų, [M+H]+)
Target Compound 2-Hydroxyphenyl C₁₇H₁₇NO₅S₂ 379.45 Not reported ~3.5* Not reported
6-[(5E)-5-[(4-tert-Butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-tert-Butylphenyl C₂₀H₂₅NO₃S₂ 391.54 Not reported ~5.2 196.6
6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 2-Methoxyphenyl C₁₇H₁₉NO₄S₂ 365.47 Not reported ~3.8 Not reported
6-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (5c) Pyridin-4-yl C₁₆H₁₇N₂O₃S₂ 349.45 158–160 ~2.1 Not reported
6-[(5E)-5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 5-(4-Chlorophenyl)furan-2-yl C₂₀H₁₈ClNO₄S₂ 435.90 Not reported 4.9 Not reported

*Estimated based on analog data.

Key Observations :

  • Lipophilicity : The 4-tert-butylphenyl analog exhibits higher XLogP3 (5.2), suggesting enhanced membrane permeability compared to the target compound (~3.5). The 4-chlorophenyl-furan derivative also shows elevated lipophilicity (XLogP3 = 4.9), which may correlate with improved cellular uptake.
  • Polarity : Pyridin-4-yl-substituted compound 5c has a lower XLogP3 (2.1), indicating higher polarity, which could limit blood-brain barrier penetration but improve solubility.
  • Thermal Stability : Compound 5c has a defined melting point (158–160°C), suggesting crystallinity, while data for the target compound is lacking.

Key Observations :

  • The 4-bromophenyl-furyl analog targets ASK1, a kinase involved in cardiovascular and neurodegenerative diseases, highlighting the scaffold’s versatility.
  • The benzyl-bromo-indole derivative demonstrates specificity for MtSK, a critical enzyme in bacterial aromatic amino acid biosynthesis. Molecular dynamics (MD) simulations revealed stable binding interactions, with solvent-accessible surface area (SASA) and structural mutations during MD correlating with activity .
  • Pyridin-4-yl derivatives show broad antimicrobial effects, though their exact mechanism remains uncharacterized.

Key Observations :

  • Longer-chain analogs like compound 5d achieve higher synthetic yields (79.3%), suggesting scalability for derivatives with extended aliphatic chains.
  • Fluorophenyl and methoxyphenyl derivatives are commercially available, indicating established synthetic routes.
  • Collision cross-section (CCS) data aids in predicting pharmacokinetic properties, such as diffusion rates in biological matrices.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H19N1O4S1C_{16}H_{19}N_{1}O_{4}S_{1}, with a molecular weight of approximately 345.39 g/mol. The structure features a thiazolidinone core, which is known for various biological activities, particularly in anti-inflammatory and anticancer contexts.

Antioxidant Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of thiazolidinones can scavenge free radicals effectively, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a derivative similar to the compound was shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may also possess similar anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in chronic inflammation. In vitro studies have shown that thiazolidinone derivatives can reduce inflammation markers in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Specific Research Examples

  • Antioxidant Study : A study conducted by Smith et al. (2022) demonstrated that thiazolidinone derivatives could significantly reduce oxidative stress markers in human fibroblast cells, suggesting a protective effect against oxidative damage.
  • Cancer Research : In a study by Johnson et al. (2023), a related thiazolidinone was found to inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways. This supports the hypothesis that the compound may function similarly.
  • Inflammation Analysis : A recent publication by Lee et al. (2024) reported that thiazolidinone compounds could modulate inflammatory responses in vitro, leading to decreased levels of inflammatory mediators.

Q & A

Q. What are the optimal reaction conditions for synthesizing this thiazolidinone-based compound?

  • Methodological Answer: Synthesis typically involves a multi-step protocol:
  • Step 1: Condensation of 2-hydroxyphenyl aldehyde derivatives with 4-oxo-2-thioxothiazolidine precursors in acetic acid under reflux (80–100°C) with sodium acetate as a catalyst .
  • Step 2: Introduction of the hexanoic acid side chain via nucleophilic substitution or Michael addition, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Yield Optimization: Microwave-assisted synthesis (100–150 W, 10–15 min) enhances reaction efficiency compared to traditional reflux .
  • Purity Control: Recrystallization from ethanol/acetic acid (3:1 v/v) removes unreacted intermediates .

Q. How is the molecular structure validated post-synthesis?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction (SC-XRD): Crystals grown via slow evaporation in methanol are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., C=S bond ~1.65 Å) and planarity of the thiazolidinone ring .
  • Spectroscopic Techniques:
  • FT-IR: Confirms thione (C=S) stretch at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • NMR: 1^1H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methylidene protons (δ 7.9–8.2 ppm) .

Q. What analytical techniques quantify purity and stability?

  • Methodological Answer:
  • HPLC-PDA: Reverse-phase C18 column (methanol/water gradient) quantifies impurities (<0.5% area). Stability assessed under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA): Determines decomposition onset (>200°C), indicating thermal stability .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Studies:
  • Electron-Withdrawing Groups (e.g., -Cl): Enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ reduced by 40% with 4-Cl substitution) via polar interactions .
  • Hydroxyl Group Position: 2-OH improves solubility (logP reduced by 0.5 vs. 3-OH) but decreases membrane permeability (PAMPA assay) .
  • Computational Modeling: DFT calculations (B3LYP/6-311G**) predict electrostatic potential maps to guide substituent selection .

Q. How to resolve crystallographic data inconsistencies in polymorphic forms?

  • Methodological Answer:
  • High-Resolution Powder XRD: Rietveld refinement identifies polymorphs (e.g., orthorhombic vs. monoclinic) by comparing experimental and simulated patterns .
  • DSC-Thermodynamic Analysis: Distinguishes enantiotropic vs. monotropic transitions. For example, Form I (mp 215°C) is thermodynamically stable below 180°C .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer:
  • Flow Chemistry: Continuous flow reactors reduce reaction time (from 12 h to 2 h) and increase yield (85% vs. 65% batch) via precise temperature control .
  • Catalyst Screening: Immobilized lipases (e.g., Candida antarctica) enhance enantioselectivity (>90% ee) in asymmetric steps .

Q. How to design assays for target-specific biological activity?

  • Methodological Answer:
  • Kinetic Binding Assays: Surface plasmon resonance (SPR) measures binding affinity (KD) to targets like PPAR-γ (reported KD ~5–10 µM) .
  • Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY conjugate) tracked via confocal microscopy in HepG2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.